Quinolin-8-yl 2,4-dichlorobenzoate
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Overview
Description
Quinolin-8-yl 2,4-dichlorobenzoate is an organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring system attached to a 2,4-dichlorobenzoate moiety
Scientific Research Applications
Quinolin-8-yl 2,4-dichlorobenzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronic materials and as a ligand in coordination chemistry.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-yl 2,4-dichlorobenzoate typically involves an O-acylation reaction. One common method is the reaction between 8-hydroxyquinoline and 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like acetonitrile under heating conditions . This method is noted for its operational simplicity and clean reaction profile.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the benzene ring.
Oxidation and Reduction: The quinoline ring system can undergo oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can modify the quinoline ring system.
Mechanism of Action
The mechanism of action of Quinolin-8-yl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division. The compound’s quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-yl 4-chlorobenzoate: Similar in structure but with only one chlorine atom on the benzene ring.
8-Hydroxyquinoline: Lacks the benzoate moiety but shares the quinoline ring system.
2,4-Dichlorobenzoic Acid: Contains the dichlorobenzene ring but lacks the quinoline moiety.
Uniqueness
Quinolin-8-yl 2,4-dichlorobenzoate is unique due to the combination of the quinoline ring system and the 2,4-dichlorobenzoate moiety. This dual functionality provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
quinolin-8-yl 2,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2/c17-11-6-7-12(13(18)9-11)16(20)21-14-5-1-3-10-4-2-8-19-15(10)14/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHMFUCMMWUVNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(=O)C3=C(C=C(C=C3)Cl)Cl)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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